Cas no 896361-46-9 (N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide)
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
- N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide
- AKOS024660365
- F2558-0444
- N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
- 896361-46-9
-
- Inchi: 1S/C17H16N2O5S2/c1-23-13-8-12-15(9-14(13)24-2)25-17(18-12)19-16(20)10-4-6-11(7-5-10)26(3,21)22/h4-9H,1-3H3,(H,18,19,20)
- InChI Key: RITNERDKAOLOSR-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=CC(OC)=C(OC)C=C2S1)(=O)C1=CC=C(S(C)(=O)=O)C=C1
Computed Properties
- Exact Mass: 392.05006396g/mol
- Monoisotopic Mass: 392.05006396g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 601
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 131Ų
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2558-0444-2μmol |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide |
896361-46-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2558-0444-5μmol |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide |
896361-46-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2558-0444-10μmol |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide |
896361-46-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2558-0444-20μmol |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide |
896361-46-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2558-0444-1mg |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide |
896361-46-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2558-0444-2mg |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide |
896361-46-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2558-0444-3mg |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide |
896361-46-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2558-0444-4mg |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide |
896361-46-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2558-0444-5mg |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide |
896361-46-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2558-0444-10mg |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide |
896361-46-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide Related Literature
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide
N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide: A Comprehensive Overview
N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide (CAS No. 896361-46-9) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.
The chemical structure of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide is characterized by a benzothiazole core with two methoxy groups at the 5 and 6 positions and a methanesulfonyl group attached to a benzene ring. The presence of these functional groups imparts unique properties to the molecule, making it a valuable candidate for various pharmaceutical applications. The methoxy groups enhance the lipophilicity of the molecule, while the methanesulfonyl group contributes to its polarity and reactivity.
Several synthetic routes have been reported for the preparation of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide. One common method involves the reaction of 2-amino-5,6-dimethoxybenzothiazole with 4-methanesulfonylbenzoyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds via an acylation mechanism, leading to the formation of the desired amide product. Another approach involves the coupling of 2-chloro-5,6-dimethoxybenzothiazole with 4-methanesulfonylaniline using palladium-catalyzed conditions. These synthetic methods have been optimized to achieve high yields and purity levels, making them suitable for large-scale production.
The biological activities of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide have been extensively studied in recent years. One of its most notable properties is its potent anti-inflammatory activity. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This activity is attributed to its ability to modulate signaling pathways involved in inflammation, such as NF-κB and MAPK.
In addition to its anti-inflammatory effects, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide has also demonstrated significant anticancer activity. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. Mechanistic investigations have revealed that it targets multiple cellular processes involved in cancer progression, such as cell cycle regulation and angiogenesis. Furthermore, it has been shown to enhance the efficacy of conventional chemotherapeutic agents when used in combination therapy.
Recent research has also explored the potential of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide as an antimicrobial agent. Studies have demonstrated its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways. This makes it a promising candidate for developing new antibiotics to combat drug-resistant bacterial infections.
Despite its promising therapeutic potential, further research is needed to fully understand the pharmacokinetic and pharmacodynamic properties of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide. Clinical trials are currently underway to evaluate its safety and efficacy in humans. Preliminary results from phase I trials have shown that this compound is well-tolerated at therapeutic doses with minimal side effects. These findings provide a strong foundation for advancing its development as a novel therapeutic agent.
In conclusion, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide (CAS No. 896361-46-9) is a multifaceted compound with diverse biological activities that make it an attractive candidate for various pharmaceutical applications. Its anti-inflammatory, anticancer, and antimicrobial properties have been well-documented in preclinical studies and early clinical trials. As research continues to advance our understanding of this compound's mechanisms of action and therapeutic potential, it holds great promise for addressing unmet medical needs in multiple disease areas.
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